molecular formula C11H7N3O2 B1382220 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1803595-29-0

1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1382220
CAS RN: 1803595-29-0
M. Wt: 213.19 g/mol
InChI Key: SHKJTABSOWWZDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . These substrates can act as both N- and C-nucleophiles, and upon treatment with various reactants, attack can take place at multiple sites . Another common method for the synthesis of related compounds is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include cyclocondensation and cyclization . The Suzuki–Miyaura coupling reaction is also commonly used, which involves the oxidative addition of palladium to form a new Pd–C bond .

Scientific Research Applications

Synthesis and Functionalization

  • 1H-pyrazole-3-carboxylic acid has been used in various functionalization reactions, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides with good yields. These reactions involve the conversion of its acid chloride with different aminophenol derivatives, as studied by Yıldırım and Kandemirli (2006) (Yıldırım & Kandemirli, 2006).

Methodological Improvements

  • Improved methods for synthesizing variants of pyrazole-3-carboxylic acid have been developed, significantly enhancing yields. For example, Dong (2011) reported a synthesis technique for 1H-pyrazole-4-carboxylic acid, increasing the yield from 70% to 97.1% (Dong, 2011).

Computational Studies

  • Theoretical studies have been conducted to understand the reaction mechanisms of pyrazole-3-carboxylic acid derivatives. For instance, Yıldırım et al. (2005) employed semi-empirical AM1 calculations to study the reaction mechanism between 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives (Yıldırım, Kandemirli, & Akçamur, 2005).

Structural and Spectral Investigations

  • Extensive experimental and theoretical studies have been conducted on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to understand their structural and spectral properties. This includes investigations by Viveka et al. (2016), which involved NMR, FT-IR spectroscopy, and density functional theory calculations (Viveka et al., 2016).

Novel Synthesis Techniques

  • Novel ligands based on pyrazole-3(5)-carboxylic acids have been synthesized for potential applications in medicinal chemistry and metal complex catalysis. Dalinger et al. (2020) developed methods for synthesizing azides and triazoles on the basis of 1H-pyrazole-3(5)-carboxylic acids (Dalinger et al., 2020).

Cytotoxicity and Biological Evaluations

  • Some derivatives of pyrazole-3-carboxylic acid have been evaluated for their antibacterial and cytotoxic properties. For example, Pitucha et al. (2010) synthesized novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and evaluated their antibacterial activities (Pitucha et al., 2010).

Future Directions

The future directions for the study of “1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid” and related compounds could involve the further exploration of green chemistry practices . This includes the development of eco-friendly and resource-efficient synthetic methodologies .

properties

IUPAC Name

1-(3-cyanophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJTABSOWWZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803595-29-0
Record name 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid
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